molecular formula C13H10BrN B12818999 3-Bromo-6-methyl-9H-carbazole

3-Bromo-6-methyl-9H-carbazole

Cat. No.: B12818999
M. Wt: 260.13 g/mol
InChI Key: ILXXEUBYYTUTNX-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-9H-carbazole is a chemical compound with the molecular formula C13H10BrN. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-6-methyl-9H-carbazole can be synthesized through the bromination of 6-methyl-9H-carbazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted carbazole derivatives.

    Oxidation: Oxidized carbazole compounds.

    Reduction: 6-methyl-9H-carbazole.

Scientific Research Applications

3-Bromo-6-methyl-9H-carbazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-9H-carbazole involves its interaction with molecular targets and pathways within biological systems. The compound can act as an aryl hydrocarbon receptor agonist, influencing various cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methyl-9H-carbazole is unique due to the presence of both a bromine atom and a methyl group, which can influence its chemical reactivity and physical properties.

Properties

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

3-bromo-6-methyl-9H-carbazole

InChI

InChI=1S/C13H10BrN/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h2-7,15H,1H3

InChI Key

ILXXEUBYYTUTNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)Br

Origin of Product

United States

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